2-(4-Methylthiophenyl)nicotinic acid
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Overview
Description
2-(4-Methylthiophenyl)nicotinic acid is an organic compound that belongs to the class of aryl sulfides It is characterized by the presence of a nicotinic acid moiety substituted with a 4-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophenyl)nicotinic acid can be achieved through several methods. One common approach involves the condensation of 4-methylthiophenol with nicotinic acid derivatives under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the aromatic ring.
Scientific Research Applications
2-(4-Methylthiophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the production of materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors involved in cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)nicotinic acid
- 2-(4-Methylsulfonylphenyl)nicotinic acid
- 2-(4-Methylphenylthio)benzoic acid
Uniqueness
2-(4-Methylthiophenyl)nicotinic acid is unique due to the presence of both a nicotinic acid moiety and a 4-methylthiophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURHSPOJTJWFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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